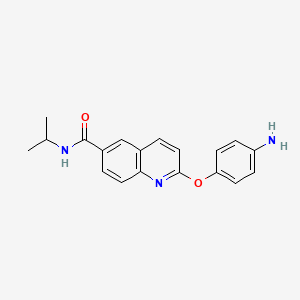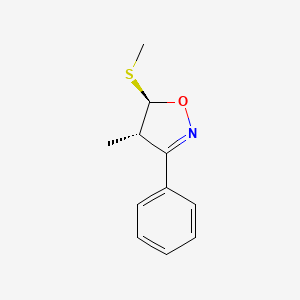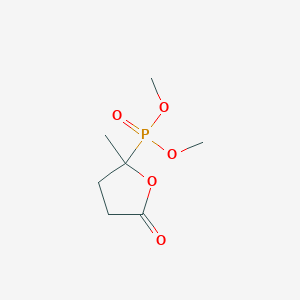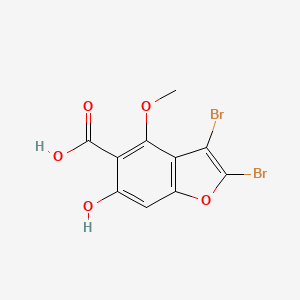![molecular formula C8H8N2O4 B12900652 [3,3'-Bipyrrolidine]-2,2',5,5'-tetrone CAS No. 6536-86-3](/img/structure/B12900652.png)
[3,3'-Bipyrrolidine]-2,2',5,5'-tetrone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3,3’-Bipyrrolidine]-2,2’,5,5’-tetraone is a complex organic compound characterized by its unique structure consisting of two pyrrolidine rings connected by a bipyrrolidine linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3,3’-bipyrrolidine]-2,2’,5,5’-tetraone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired compound. For instance, the use of palladium catalysts and organic solvents like dichloromethane can be crucial in achieving high yields.
Industrial Production Methods
Industrial production of [3,3’-bipyrrolidine]-2,2’,5,5’-tetraone may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reactors are employed to maintain consistent quality and high throughput.
化学反应分析
Types of Reactions
[3,3’-Bipyrrolidine]-2,2’,5,5’-tetraone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, commonly using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, [3,3’-bipyrrolidine]-2,2’,5,5’-tetraone is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets make it a candidate for drug development and therapeutic applications.
Medicine
In medicine, [3,3’-bipyrrolidine]-2,2’,5,5’-tetraone is explored for its pharmacological properties. It may serve as a lead compound for developing new medications targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism of action of [3,3’-bipyrrolidine]-2,2’,5,5’-tetraone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This interaction can lead to various physiological effects, depending on the target and pathway involved.
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A ligand commonly used in coordination chemistry.
1,10-Phenanthroline: Another ligand with applications in supramolecular chemistry.
Uniqueness
[3,3’-Bipyrrolidine]-2,2’,5,5’-tetraone is unique due to its bipyrrolidine linkage, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its versatility in various applications.
属性
CAS 编号 |
6536-86-3 |
|---|---|
分子式 |
C8H8N2O4 |
分子量 |
196.16 g/mol |
IUPAC 名称 |
3-(2,5-dioxopyrrolidin-3-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H8N2O4/c11-5-1-3(7(13)9-5)4-2-6(12)10-8(4)14/h3-4H,1-2H2,(H,9,11,13)(H,10,12,14) |
InChI 键 |
VLAMXEZNXPFVMA-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)NC1=O)C2CC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine](/img/structure/B12900605.png)



![N-Isopropylcyclohepta[b]pyrrol-2-amine](/img/structure/B12900621.png)
![5-{[(4-Fluorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B12900629.png)
![7-(Methylsulfonyl)benzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B12900633.png)
![4-Chloro-5-({[(2-methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12900643.png)
![1-Phenyl-5-propoxy-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12900653.png)

